molecular formula C12H9BrN2O3 B14036181 N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide

N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide

Cat. No.: B14036181
M. Wt: 309.11 g/mol
InChI Key: FBDGEPBCJMPNIU-UHFFFAOYSA-N
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Description

N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 This compound features a naphthalene ring substituted with a bromine atom at the 4-position and a nitro group at the 8-position, along with an acetamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide typically involves the nitration of 4-bromo-1-naphthylamine followed by acetylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position. The resulting 4-bromo-8-nitro-1-naphthylamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the nitration and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: N-(4-Azido-8-nitronaphthalen-1-yl)acetamide or N-(4-Thiocyanato-8-nitronaphthalen-1-yl)acetamide.

    Reduction: N-(4-Bromo-8-aminonaphthalen-1-yl)acetamide.

    Oxidation: N-(4-Bromo-8-nitronaphthalen-1-yl)acetic acid.

Scientific Research Applications

N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide in biological systems is not fully understood. it is believed that the compound can interact with various molecular targets through its nitro and bromo substituents, potentially affecting enzyme activity or receptor binding. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

N-(4-bromo-8-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

FBDGEPBCJMPNIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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